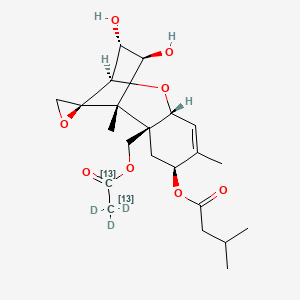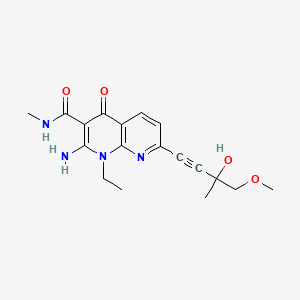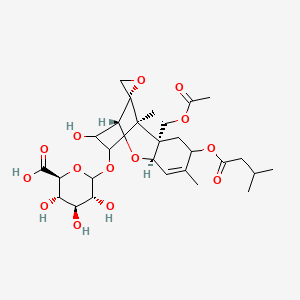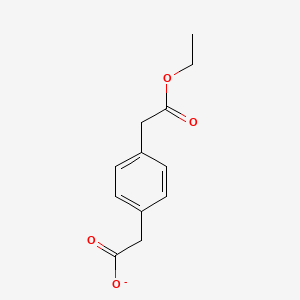
5-Oxo-L-prolina-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-L-proline-d5, also known as 5-oxopyrrolidine-2-carboxylic acid, is a stable isotope-labeled compound. It is a derivative of L-proline, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference material and in various analytical applications .
Aplicaciones Científicas De Investigación
5-Oxo-L-proline-d5 has several applications in scientific research:
Analytical Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: It serves as a tracer in metabolic studies to understand the pathways involving proline and its derivatives.
Medical Research: It is used in the study of diseases related to proline metabolism and in the development of diagnostic tools.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-proline-d5 involves the deuteration of L-proline. The process typically includes the following steps:
Deuteration of L-proline: L-proline is subjected to a deuterium exchange reaction using deuterium oxide (D2O) as the deuterium source. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Cyclization: The deuterated L-proline undergoes cyclization to form 5-Oxo-L-proline-d5.
Industrial Production Methods
Industrial production of 5-Oxo-L-proline-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of L-proline are deuterated using D2O in the presence of a base.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography to obtain high-purity 5-Oxo-L-proline-d5.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-L-proline-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Mecanismo De Acción
The mechanism of action of 5-Oxo-L-proline-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. It helps in tracking the metabolic fate of proline and its derivatives. The compound is converted to glutamate by the enzyme 5-oxoprolinase, which is coupled with the hydrolysis of ATP to ADP and inorganic phosphate .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-L-proline: The non-deuterated form of 5-Oxo-L-proline-d5.
L-proline: The parent compound from which 5-Oxo-L-proline-d5 is derived.
Pyroglutamic acid: Another derivative of L-glutamic acid with similar structural features.
Uniqueness
5-Oxo-L-proline-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This isotopic labeling provides distinct advantages in analytical techniques such as NMR and mass spectrometry, allowing for precise tracking and quantification .
Propiedades
Número CAS |
1086136-22-2 |
|---|---|
Fórmula molecular |
C5H7NO3 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D |
Clave InChI |
ODHCTXKNWHHXJC-NKXUJHECSA-N |
SMILES |
C1CC(=O)NC1C(=O)O |
SMILES isomérico |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)O |
Sinónimos |
L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid; Pyrrolidinonecarboxylic Acid-d5; L-Pyroglutamic acid-d5; 5-Oxo-DL-proline-d5; H-L-Pyr-OH-d5; 5-Oxo-L-proline-2,3,3,4,4-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)


![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)

